[2,2'-Bipyridine]-6-carboxamide
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Overview
Description
[2,2’-Bipyridine]-6-carboxamide is an organic compound derived from bipyridine, a molecule consisting of two pyridine rings connected by a single bond This compound is notable for its ability to act as a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carboxamide typically involves the functionalization of bipyridine. One common method is the reaction of 2,2’-bipyridine with a carboxylic acid derivative under appropriate conditions. For example, the reaction with an acid chloride in the presence of a base can yield the carboxamide. Another method involves the use of coupling reactions, such as Suzuki or Stille coupling, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carboxamide may involve large-scale coupling reactions using catalysts like palladium or nickel. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its coordination properties.
Reduction: Reduction reactions can convert the carboxamide group to an amine, changing its reactivity.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-6-carboxamide is used as a ligand in coordination complexes
Biology
The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying metalloproteins and enzyme mimetics.
Medicine
In medicine, [2,2’-Bipyridine]-6-carboxamide derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to interact with metal ions and influence biological pathways.
Industry
Industrially, the compound is used in the development of advanced materials, such as luminescent materials and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various pathways. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the carboxamide group, making it less versatile in certain applications.
4,4’-Bipyridine: Has different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: Another bidentate ligand with different electronic properties.
Uniqueness
The presence of the carboxamide group in [2,2’-Bipyridine]-6-carboxamide enhances its reactivity and coordination ability, making it more versatile than its analogs. This unique feature allows for a broader range of applications in various fields, from catalysis to medicine.
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJSTUNNZRJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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